molecular formula C19H14Cl2N2OS B2501946 2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 478031-07-1

2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2501946
CAS No.: 478031-07-1
M. Wt: 389.29
InChI Key: LHVNIODOQFRJJR-FSJBWODESA-N
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Description

2-(Phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound that combines a nicotinaldehyde core with phenylsulfanyl and dichlorobenzyl oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:

    Formation of Nicotinaldehyde Derivative: The starting material, nicotinaldehyde, undergoes a reaction with phenylsulfanyl chloride in the presence of a base such as triethylamine to form 2-(phenylsulfanyl)nicotinaldehyde.

    Oxime Formation: The aldehyde group of 2-(phenylsulfanyl)nicotinaldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.

    Oxime Ether Formation: Finally, the oxime is treated with 2,4-dichlorobenzyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving aldehyde oxidase and related enzymes.

Medicine

Potential medicinal applications include the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features make it a candidate for drug design and discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime exerts its effects depends on its interaction with molecular targets. For instance, the oxime group can form stable complexes with metal ions, which can inhibit metalloenzymes. The phenylsulfanyl group can interact with thiol-containing proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfanyl)nicotinaldehyde: Lacks the oxime and dichlorobenzyl groups, making it less versatile in chemical reactions.

    Nicotinaldehyde O-(2,4-dichlorobenzyl)oxime: Lacks the phenylsulfanyl group, which may reduce its potential interactions with thiol-containing proteins.

Uniqueness

2-(Phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both the phenylsulfanyl and dichlorobenzyl oxime groups allows for interactions with a variety of biological targets and chemical reagents, making it a valuable compound in research and industry.

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2OS/c20-16-9-8-15(18(21)11-16)13-24-23-12-14-5-4-10-22-19(14)25-17-6-2-1-3-7-17/h1-12H,13H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVNIODOQFRJJR-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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